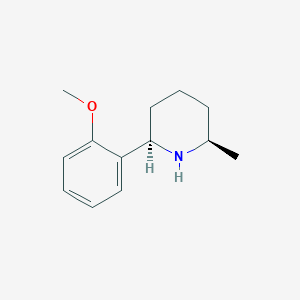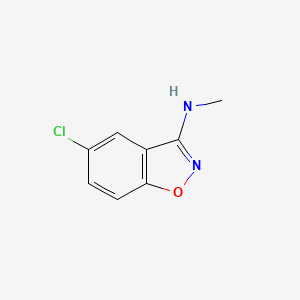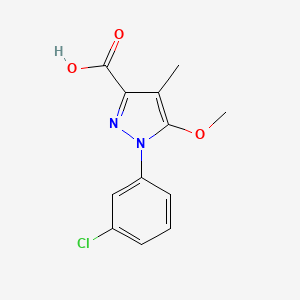
1-(3-Chlorophenyl)-5-methoxy-4-methyl-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
1-(3-Chlorophenyl)-5-methoxy-4-methyl-1H-pyrazole-3-carboxylic acid (CPMPCA) is a novel synthetic compound that has been studied for its potential use in the scientific research field. CPMPCA is a small molecule that can be used as a tool to probe the biological and physiological effects of various compounds. It has been found to be a useful tool in the study of the molecular basis of disease, as well as the mechanism of action of drugs.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds similar to 1-(3-Chlorophenyl)-5-methoxy-4-methyl-1H-pyrazole-3-carboxylic acid have been synthesized and analyzed for their structural properties. For example, Kumarasinghe et al. (2009) focused on the synthesis of pyrazole derivatives, highlighting the importance of single-crystal X-ray analysis for unambiguous structure determination. These compounds exhibit unique crystalline structures, including hydrogen-bonded dimers typical of carboxylic acid groups in the solid state, which can be leveraged in the development of new materials and pharmaceuticals Kumarasinghe et al., 2009.
Antimicrobial and Anticancer Potential
A series of pyrazole derivatives, including compounds with chlorophenyl and methoxyphenyl groups, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Hafez et al. (2016) reported that some of these compounds exhibited higher anticancer activity compared to doxorubicin, a reference drug, as well as possessing good to excellent antimicrobial activity. This highlights the potential of such compounds in developing new therapeutic agents Hafez et al., 2016.
Application in Material Science
Pyrazole derivatives are explored for applications beyond pharmaceuticals, including material science. For instance, Alaşalvar et al. (2014) characterized the title compound using various spectroscopic and crystallographic techniques. The research also included quantum chemical methods to examine the molecular geometry and vibrational frequencies, providing insights into the electronic properties and potential applications of these compounds in material science Alaşalvar et al., 2014.
Development of Fungicides
Pyrazole compounds, such as the ones closely related to this compound, have also been investigated for their fungicidal properties. Liu et al. (2011) described the synthesis of a novel fungicide with high activity against a range of fungi, showcasing the potential of these compounds in agricultural applications Liu et al., 2011.
Auxin Activities and Agricultural Chemicals
Yue et al. (2010) explored the synthesis and auxin activities of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia. These compounds, while not demonstrating high auxin activity, suggest the versatility of pyrazole derivatives in modifying plant growth and development, contributing to the research in agricultural chemistry Yue et al., 2010.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-5-methoxy-4-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-10(12(16)17)14-15(11(7)18-2)9-5-3-4-8(13)6-9/h3-6H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCXRSRJHBYZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)O)C2=CC(=CC=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside](/img/structure/B1434625.png)
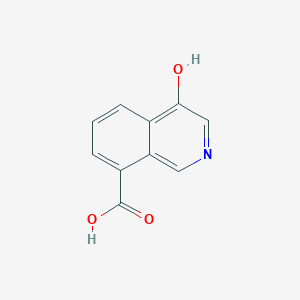
![7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1434630.png)
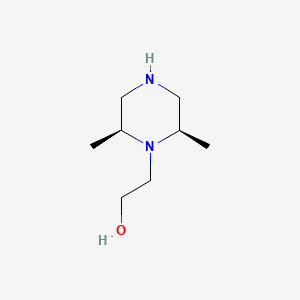
![7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1434635.png)
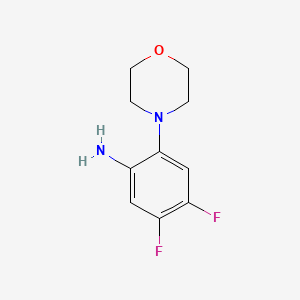
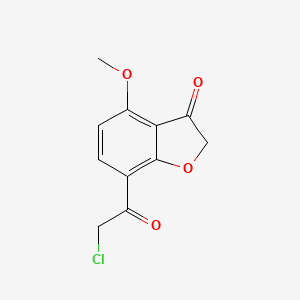
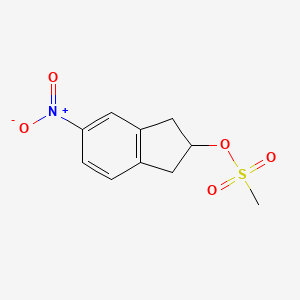
![1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-](/img/structure/B1434641.png)

![5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole](/img/structure/B1434644.png)

